BenchChemオンラインストアへようこそ!

1-benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile

Antimalarial drug discovery Phenotypic screening Plasmodium falciparum

1-Benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS 1240527-94-9) is a tetra-substituted imidazolone bearing benzyl, benzylamino, oxo, and carbonitrile substituents (MF: C18H16N4O, MW: 304.35 g/mol). The compound is catalogued in ChEMBL (CHEMBL4990702) with a preclinical Max Phase designation and has been evaluated in a large-scale phenotypic screen against Plasmodium falciparum asexual blood stages as part of the Medicines for Malaria Venture (MMV) Hit Generation Library 1 (HGL1).

Molecular Formula C18H16N4O
Molecular Weight 304.3 g/mol
CAS No. 1240527-94-9
Cat. No. B1520364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
CAS1240527-94-9
Molecular FormulaC18H16N4O
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(NC(=O)N2CC3=CC=CC=C3)C#N
InChIInChI=1S/C18H16N4O/c19-11-16-17(20-12-14-7-3-1-4-8-14)22(18(23)21-16)13-15-9-5-2-6-10-15/h1-10,20H,12-13H2,(H,21,23)
InChIKeyWTUGULJHOCUDMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS 1240527-94-9): Structural and Pharmacological Baseline for Procurement Decisions


1-Benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS 1240527-94-9) is a tetra-substituted imidazolone bearing benzyl, benzylamino, oxo, and carbonitrile substituents (MF: C18H16N4O, MW: 304.35 g/mol) [1]. The compound is catalogued in ChEMBL (CHEMBL4990702) with a preclinical Max Phase designation and has been evaluated in a large-scale phenotypic screen against Plasmodium falciparum asexual blood stages as part of the Medicines for Malaria Venture (MMV) Hit Generation Library 1 (HGL1) [2]. Its scaffold combines the 2-oxo-2,3-dihydro-1H-imidazole core—a privileged structure in medicinal chemistry—with dual benzyl-derived substitutions that confer distinct hydrogen-bonding and lipophilic character relative to simpler imidazole-4-carbonitrile analogs [3]. The compound is commercially available from Enamine (EN300-60778) and Biosynth at ≥95% purity, positioning it as an accessible screening candidate rather than a validated lead [4].

Why Generic Imidazole-4-carbonitrile Analogs Cannot Substitute for 1-Benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile


Substituting this compound with simpler imidazole-4-carbonitrile analogs (e.g., 5-amino-1-benzyl-1H-imidazole-4-carbonitrile, CAS 60598-48-3, MW 198.23; or 1-benzyl-1H-imidazole-4-carbonitrile, CAS 1000980-03-9, MW 183.21) eliminates three key structural features that collectively define its interaction profile: the 2-oxo group (hydrogen-bond acceptor, tautomerizable), the 5-benzylamino substitution (additional H-bond donor, enhanced lipophilicity), and the resulting molecular topology [1]. In the MMV HGL1 phenotypic screen, the compound registered a Z-score of 2.96 with −16.0% inhibition at 2 µM against P. falciparum NF54—a profile distinct from the 75 screening-active hits (IC50 ≤ 2 µM) identified from the same 141,786-compound library [2]. This outcome demonstrates that the specific substitution pattern produces a unique biological fingerprint that cannot be inferred from the core scaffold alone. The Dimroth rearrangement chemistry that enables access to 4-N-benzylaminoimidazoles further underscores the synthetic non-interchangeability of this scaffold with its 5-amino precursors [3]. For researchers requiring this precise chemotype—whether as a chemical probe, a synthetic intermediate, or a screening library component—generic substitution with simpler imidazole carbonitriles would introduce uncontrolled variables in hydrogen-bonding capacity (ΔHBD = +1 vs. 1-benzyl-1H-imidazole-4-carbonitrile), lipophilicity (ΔXLogP3 ≈ +1.2 estimated), and molecular recognition properties [1].

Quantitative Differentiation Evidence for 1-Benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile: Head-to-Head and Cross-Study Data for Informed Procurement


Antiplasmodial Phenotypic Screening Outcome vs. MMV Hit Generation Library 1 Active Criteria

In the MMV HGL1 primary screen against P. falciparum NF54 asexual blood stages (nanoGlo assay, single point at 2 µM, 72h exposure), 1-benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile produced a Z-score of 2.96 with −16.0% inhibition—a value flagged as 'Outside typical range' in the ChEMBL database [1]. The MMV screening cascade defined active hits as compounds achieving IC50 ≤ 2 µM in both drug-sensitive (NF54) and drug-resistant (Dd2) strains, with HepG2 cytotoxicity IC50 ≥ 10 µM [2]. Of 141,786 compounds screened, only 75 (0.05%) met these criteria [2]. The negative inhibition value for the target compound indicates it did not suppress parasite growth at the tested concentration, placing it outside the screening-active population and distinguishing it from confirmed antimalarial hits within the same library.

Antimalarial drug discovery Phenotypic screening Plasmodium falciparum

Physicochemical Property Profile vs. Lipinski Rule-of-Five and MMV HGL1 Library Design Parameters

The target compound exhibits a computed molecular weight of 304.35 g/mol, XLogP3-AA of 3, two hydrogen-bond donors, three hydrogen-bond acceptors, and five rotatable bonds [1]. These values fall within Lipinski Rule-of-Five criteria (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10), consistent with the MMV HGL1 design parameters that selected compounds with physicochemical properties associated with oral drug developability [2]. However, compared to the 75 screening-active hits identified from the same library—which exhibited IC50 ≤ 2 µM against P. falciparum and HepG2 IC50 ≥ 10 µM—the target compound's favorable physicochemical profile did not translate into antiparasitic potency [2]. This disconnect between drug-like properties and biological activity is noteworthy and contrasts with many imidazole-based farnesyltransferase inhibitors and CYP51 inhibitors that achieve nanomolar IC50 values while maintaining similar or higher molecular weight and lipophilicity [3].

Drug-likeness Physicochemical profiling Library design

Structural Differentiation from 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile: Impact on Hydrogen-Bonding Capacity and Molecular Recognition

The target compound differs from its closest commercially available analog, 5-amino-1-benzyl-1H-imidazole-4-carbonitrile (CAS 60598-48-3, MW 198.23), by two key structural modifications: (i) replacement of the 5-amino group with a 5-benzylamino substituent, adding a benzyl moiety and converting a primary amine to a secondary amine H-bond donor; and (ii) introduction of the 2-oxo group on the imidazole ring, creating a cyclic urea/imidazolone tautomeric system [1]. These modifications result in a molecular weight increase of 106.12 g/mol (+53.5%), an additional H-bond acceptor (ΔHBA = +1), an additional aromatic ring, and altered tautomeric equilibrium at physiological pH [1]. The Dimroth rearrangement chemistry described by Costanzi et al. (2012) demonstrates that 1-benzyl-5-aminoimidazoles and 4-N-benzylaminoimidazoles are chemically interconvertible under base-catalyzed conditions, but the 2-oxo group in the target compound locks the system into the imidazolone oxidation state, preventing this rearrangement and conferring distinct chemical stability [2].

Scaffold comparison Hydrogen bonding SAR analysis

ChEMBL Database Representation vs. Imidazole-4-carbonitrile Congeners: A Sparse Bioactivity Landscape

A ChEMBL database analysis reveals that 1-benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CHEMBL4990702) has only 2 activity data points, both from a single assay (CHEMBL4888485), with a Max Phase designation of Preclinical [1]. In contrast, structurally related imidazole-4-carbonitrile congeners—such as those in the farnesyltransferase inhibitor series (e.g., CHEMBL361246, CHEMBL181748, CHEMBL187175)—each possess multiple IC50 data points (often 10–30+), target annotations, and documented structure-activity relationships in BindingDB [2]. The target compound's limited annotation represents both a risk (unknown polypharmacology) and an opportunity (underexplored chemical space with potential for novel intellectual property). The compound's documented presence in the MMV HGL1—a library specifically designed to maximize chemical diversity and novelty—confirms its deliberate inclusion as a structurally distinct entity [3].

Database coverage Bioactivity annotation Chemical proteomics

Recommended Application Scenarios for 1-Benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile Based on Quantitative Evidence


Negative Control Compound for Antimalarial Phenotypic Screening Cascades

The compound's documented −16.0% inhibition at 2 µM in the P. falciparum NF54 nanoGlo assay [1] qualifies it as a well-characterized negative control for antimalarial screening. Unlike inert vehicles (e.g., DMSO-only controls), this compound provides a drug-like chemical matter background that controls for non-specific assay interference while not producing the ≥50% inhibition signal required for hit identification. With a Z-score of 2.96, it sits above the assay noise floor but below activity thresholds, making it suitable for establishing baseline distributions in high-throughput screening (HTS) campaigns [1]. Researchers running MMV-style screening cascades can use this compound to benchmark assay sensitivity without consuming validated active reference compounds.

Scaffold-Hopping Starting Point for Imidazolone-Based Lead Discovery

The compound's drug-like physicochemical profile (MW 304.35, XLogP3 3, 2 HBD, 3 HBA) [2] and its underexplored bioactivity landscape (only 2 ChEMBL data points) [3] position it as an attractive starting point for scaffold-hopping campaigns. Medicinal chemists seeking to replace benzimidazole, triazole, or purine scaffolds in existing lead series can evaluate this imidazolone as a structurally distinct alternative with favorable developability parameters. The 2-oxo group provides a metabolic soft spot for potential CYP-mediated oxidation, while the dual benzyl substituents offer vectors for systematic SAR exploration. The Dimroth rearrangement chemistry [4] provides a direct synthetic link to 4-N-benzylaminoimidazole nucleoside analogs, enabling access to nucleoside-like chemical space from this non-nucleoside scaffold.

Chemical Probe for Studying Physicochemical-Bioactivity Disconnects

The compound's profile—favorable drug-like properties (fully compliant with Lipinski Rule-of-Five) [2] paired with lack of antiplasmodial activity (despite being screened against a validated phenotypic target) [1]—makes it a useful chemical probe for studying cases where drug-likeness fails to translate into biological activity. Academic screening centers and pharmaceutical R&D groups investigating cellular permeability, efflux liability, or intracellular target engagement can use this compound as a benchmark for assays designed to distinguish passive physicochemical drivers from active pharmacological effects. Its commercial availability at ≥95% purity from Enamine and Biosynth [5] supports reproducible procurement across laboratories.

Synthetic Intermediate for Diversified Imidazolone Libraries

The 5-benzylamino and 1-benzyl substituents, combined with the 4-carbonitrile functional group, provide three chemically orthogonal diversification handles [2]. The nitrile can be converted to amidoxime, tetrazole, or amide functionalities; the benzylamino NH can undergo alkylation, acylation, or sulfonylation; and the 1-benzyl group can be cleaved or modified via hydrogenolysis. For combinatorial chemistry or parallel synthesis programs, this compound serves as a tractable intermediate with MW 304.35—leaving substantial headroom under the MW 500 Lipinski ceiling for further derivatization [2]. The Dimroth rearrangement pathway [4] further enables access to regioisomeric 4-N-benzylaminoimidazoles that are structurally distinct from the starting material, doubling the accessible chemical space from a single procurement.

Quote Request

Request a Quote for 1-benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.